molecular formula C6H5BrN4 B1447615 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 1556457-89-6

5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No.: B1447615
CAS No.: 1556457-89-6
M. Wt: 213.03 g/mol
InChI Key: TUJHMVADVRQFKX-UHFFFAOYSA-N
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Description

5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of a bromine atom at the 5th position and an amine group at the 2nd position of the pyrrolo[2,3-d]pyrimidine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Biochemical Analysis

Biochemical Properties

5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activity. This compound has been shown to interact with several key enzymes, including kinases and phosphatases, which are essential for cellular signaling pathways. The interaction of this compound with these enzymes often results in the inhibition or activation of their catalytic functions, thereby influencing various cellular processes. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which further underscores its importance in biochemical research .

Cellular Effects

The effects of this compound on cellular processes are profound and multifaceted. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the phosphorylation status of key signaling molecules, thereby altering the downstream signaling cascades that regulate cell proliferation, differentiation, and apoptosis. Moreover, this compound has been shown to impact the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For example, this compound has been found to inhibit certain kinases by occupying their ATP-binding sites, thereby preventing substrate phosphorylation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. This compound exhibits stability under various experimental conditions, although it may undergo degradation over extended periods. In vitro studies have shown that the effects of this compound on cellular function can vary over time, with initial acute effects often followed by more sustained responses. Long-term exposure to this compound has been associated with alterations in cellular homeostasis and function, highlighting the importance of temporal considerations in experimental design .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At lower doses, this compound may exert therapeutic effects by modulating specific biochemical pathways without causing significant toxicity. At higher doses, this compound can induce adverse effects, including toxicity and disruption of normal cellular functions. Studies in animal models have identified threshold doses at which the compound transitions from being beneficial to harmful, underscoring the need for careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production and biosynthesis. For instance, this compound has been shown to affect the activity of enzymes in the glycolytic pathway, leading to changes in metabolite levels and energy production. Additionally, this compound can interact with cofactors such as NADH and ATP, further influencing metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by transporter proteins, facilitating its intracellular accumulation and distribution. Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and activity. The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves the bromination of pyrrolo[2,3-d]pyrimidine derivatives. One common method includes the use of 5-bromo-2,4-dichloropyrimidine as a starting material, which undergoes a series of reactions including N-alkylation, Sonogashira coupling, and cyclization to yield the desired product . The reaction conditions often involve the use of copper or palladium catalysts, along with reagents such as cyclopentylamine, 3,3-diethoxy-propyne, and hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often utilize green chemistry principles, such as the use of environmentally friendly solvents and catalysts. For example, a copper-catalyzed coupling reaction has been reported as an efficient and green method for synthesizing pyrrolo[2,3-d]pyrimidine derivatives .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-d]pyrimidine derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a multi-targeted kinase inhibitor makes it particularly valuable in medicinal chemistry and cancer research .

Properties

IUPAC Name

5-bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-4-2-9-5-3(4)1-10-6(8)11-5/h1-2H,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJHMVADVRQFKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=C(N=C2N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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